N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-6-methyl-1,3-benzothiazol-2-yl)-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-10-6-13(19)17-15(7-10)24-18(21-17)20-16(22)9-11-2-3-14-12(8-11)4-5-23-14/h2-3,6-8H,4-5,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGIMOIHUXPIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the brominated benzothiazole with 2-(2,3-dihydrobenzofuran-5-yl)acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the bromo group or the benzothiazole ring, potentially yielding debrominated or reduced benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups at the bromo position.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, benzothiazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Benzothiazole derivatives have been explored for their ability to inhibit kinases, proteases, and other important biological targets.
Industry
In industry, such compounds might be used in the development of new materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of the benzofuran moiety.
N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)propionamide: Similar structure but with a propionamide group instead of the acetamide.
Uniqueness
The uniqueness of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole moiety and a dihydrobenzofuran group, which are known for their diverse pharmacological properties. The presence of a bromo group enhances its biological profile by influencing interactions with molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially modulating various biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against several bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell lines, particularly estrogen receptor-positive breast cancer cells.
The mechanism of action is likely related to the compound's ability to bind to specific enzymes or receptors. For example, if it inhibits an enzyme, it may do so by occupying the active site, thereby preventing substrate binding and subsequent catalysis. Further molecular docking studies are necessary to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Chloro-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran)amide | Similar benzothiazole core; chlorine instead of bromine | Moderate antimicrobial activity |
| N-(4-Bromo-benzothiazol-2-yl)-2-(1-benzofuran)acetamide | Lacks methyl substitution on benzothiazole | Lower receptor affinity |
| 6-Methylbenzo[d]thiazol-2(3H)-one derivatives | Variation in substituents on benzothiazole | Diverse pharmacological profiles |
The bromo group and specific substitutions on both the benzothiazole and dihydrobenzofuran moieties contribute significantly to its distinct biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : A study evaluated its effectiveness against various bacterial strains using a turbidimetric method. Results indicated significant inhibition rates against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro tests demonstrated that this compound exhibited cytotoxic effects on MCF7 breast cancer cells. The Sulforhodamine B (SRB) assay revealed that the compound could inhibit cell proliferation effectively .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various targets. These studies suggest that the compound may interact favorably with certain receptors involved in cancer progression .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of reaction conditions:
- Stepwise monitoring : Use thin-layer chromatography (TLC) to track reaction progress and intermediate purity .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while dichloromethane aids in selective crystallization .
- Catalysts : Employ bases like triethylamine to facilitate amide bond formation and reduce side reactions .
- Purification : Final products are typically purified via recrystallization using ethanol/water mixtures, achieving >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm molecular connectivity and substituent positions (e.g., benzothiazole protons resonate at δ 7.2–8.1 ppm; dihydrobenzofuran signals appear at δ 3.1–4.3 ppm) .
- IR spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹; benzothiazole C-Br at ~600 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~445.2 m/z) .
Q. How can researchers assess the compound’s solubility and stability for biological assays?
- Solubility profiling : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Poor aqueous solubility may require formulation with cyclodextrins .
- Stability studies : Conduct accelerated degradation tests under varying pH (2–9) and temperatures (4–37°C). Monitor via HPLC to detect hydrolysis of the acetamide group .
Q. What initial biological screening approaches are recommended?
- Target-based assays : Prioritize kinases or GPCRs due to the benzothiazole scaffold’s known affinity .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- ADME profiling : Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay conditions?
- Assay variability : Control for pH, serum content, and incubation time. For example, serum proteins may sequester the compound, reducing apparent potency .
- Orthogonal validation : Repeat assays in cell-free systems (e.g., enzyme inhibition) and compare with cell-based results to distinguish target engagement from off-target effects .
Q. What strategies enhance structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the 4-bromo group with electron-withdrawing substituents (e.g., -CF3) to modulate electronic effects .
- Bioisosteric replacements : Substitute dihydrobenzofuran with indane or tetrahydrofuran to alter lipophilicity (logP) .
| Analog | Structural Modification | Biological Activity |
|---|---|---|
| 4-Chloro derivative | Br → Cl | Increased kinase inhibition |
| Methyl-to-ethoxy substitution | 6-CH3 → 6-OCH2CH3 | Improved metabolic stability |
Q. What computational strategies model hydrogen-bonding networks in crystalline forms?
- SHELX refinement : Use SHELXL for high-resolution crystallographic data to map H-bond patterns (e.g., N-H···O=C interactions) .
- Graph set analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings) and predict packing efficiency .
Q. How can discrepancies in crystallographic and spectroscopic data be reconciled?
- Dynamic vs. static structures : X-ray crystallography captures rigid conformations, while NMR may reflect solution-state flexibility. Use variable-temperature NMR to probe conformational exchange .
- Twinning analysis : For poorly diffracting crystals, employ SHELXD to detect twinning and refine against pseudo-merohedral models .
Q. What mechanistic insights explain unexpected reactivity during derivatization?
- Thiazole ring reactivity : The 4-bromo group may undergo nucleophilic substitution (e.g., with amines) under basic conditions, requiring inert atmospheres to prevent degradation .
- Acetamide hydrolysis : Acidic/basic conditions can cleave the amide bond; stabilize with buffered neutral media during functionalization .
Q. How do environmental factors influence degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
